2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-10(2)19(11(3)4)17(21)16(20)15-12(5)18-14-9-7-6-8-13(14)15/h6-11,18H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLUDTZPWFKGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide typically involves the reaction of 2-methylindole with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the acylation process. The reaction mixture is then subjected to purification techniques, such as column chromatography, to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that compounds similar to 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide exhibit a range of biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including cervical (HeLa), breast (MCF7), and liver (HepG2) cancers. For instance, derivatives have been reported to induce apoptosis through caspase activation pathways, specifically caspase-3 and caspase-8 .
- Antimicrobial Properties : Preliminary studies suggest that similar indole derivatives possess significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which could be relevant for treating neurodegenerative diseases. Similar compounds have demonstrated inhibition of acetylcholinesterase, an enzyme linked to Alzheimer’s disease .
Case Study 1: Anticancer Evaluation
In a study evaluating novel N-substituted indole derivatives, several compounds were synthesized and tested for their cytotoxicity against human cancer cell lines. Notably, one derivative exhibited an IC50 value of 10.56 μM against HepG2 cells, demonstrating significant anti-proliferative activity . The mechanism involved the induction of apoptosis via caspase activation, highlighting the therapeutic potential of indole derivatives.
Case Study 2: Antimicrobial Activity
A series of indole-based compounds were screened for antimicrobial efficacy against various bacterial strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 256 µg/mL against Staphylococcus aureus, suggesting their potential as effective antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Indole Moiety
The 2-methylindole group distinguishes the target compound from analogs with unsubstituted indoles or alternative heterocycles. Key comparisons include:
Key Insight : Methyl substitution at the indole 2-position likely alters electronic properties and steric interactions compared to unsubstituted indoles. Replacing the indole with a biphenyl () or purine () core shifts pharmacological and photochemical behavior.
N,N-Dialkyl Substituent Modifications
The N,N-diisopropyl groups contrast with allyl, phenyl, or other alkyl substituents in analogs:
Core Structural Modifications
Variations in the acetamide backbone significantly impact functionality:
Key Insight : The 2-oxoacetamide scaffold in the target compound supports diverse interactions (e.g., hydrogen bonding), while azetidine or biphenyl cores introduce distinct reactivity profiles.
Biological Activity
The compound 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide is a derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity associated with this compound, focusing on its potential therapeutic applications, particularly in oncology and antimicrobial domains.
Chemical Structure and Properties
The molecular formula of the compound is . It features an indole ring, which is a common motif in many biologically active compounds. The presence of the acetamide group suggests potential interactions with biological targets, particularly in cancer therapy.
Antitumor Activity
Research indicates that derivatives of indole, including 2-(1H-indol-3-yl)-2-oxo-acetamides, exhibit significant antitumor properties. These compounds have shown effectiveness against various solid tumors, particularly colon and lung cancers. In a study evaluating the cytotoxic effects of similar compounds:
- Cell Lines Tested : HT 29 (colon carcinoma), PC 3 (prostate carcinoma), H 460M (lung carcinoma), MKN-45 (gastric carcinoma).
- Method : MTT assay was employed to determine cell viability after treatment with the compound over 144 hours.
The results indicated that these compounds could induce apoptosis in cancer cells, suggesting a promising avenue for further research into their mechanisms of action and therapeutic potential .
Antimicrobial Activity
The compound's biological activity extends to antimicrobial properties as well. Indole derivatives have been tested against various bacterial strains:
- Tested Bacteria : Staphylococcus aureus (including MRSA), Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Compounds related to 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide exhibited MIC values ranging from 20 µM to 70 µM against these pathogens, indicating moderate antibacterial activity .
Case Studies and Research Findings
Several studies have characterized the biological activity of indole derivatives, highlighting their pharmacological potential:
- Study on Antitumor Activity :
- Antimicrobial Evaluation :
Data Summary
| Biological Activity | Target | Methodology | Results |
|---|---|---|---|
| Antitumor | HT 29, PC 3, H 460M | MTT Assay | Significant cytotoxicity observed |
| Antimicrobial | S. aureus, E. coli | MIC Testing | MIC values between 20–70 µM |
Q & A
Q. What are the recommended synthetic routes for 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of this compound can be adapted from analogous indole-acetamide derivatives. A common approach involves:
- Step 1: Condensation of 2-methylindole with oxo-acetamide precursors using acetic acid reflux (3–5 hours) to form the indole-oxoacetamide backbone .
- Step 2: Subsequent alkylation with isopropyl groups under basic conditions (e.g., K₂CO₃ in DMF) to introduce the bis(propan-2-yl) moiety .
- Optimization: Use reaction path search methods (e.g., quantum chemical calculations) to identify optimal catalysts, solvent systems (e.g., DMF/acetic acid mixtures), and temperature ranges (80–120°C). Computational tools can reduce trial-and-error experimentation by predicting reaction barriers and intermediate stability .
Q. How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer:
- Handling: Use standard laboratory PPE (gloves, goggles) and work in a fume hood. While no specific hazards are reported for this compound, indole derivatives may exhibit sensitization potential. Refer to analogous SDS guidelines for indole-based chemicals, which recommend avoiding inhalation and direct skin contact .
- Storage: Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .
Q. What analytical techniques are most effective for characterizing structural purity and confirming synthesis success?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify indole proton environments (δ 7.0–8.5 ppm) and acetamide carbonyl signals (δ 165–170 ppm). Compare with PubChem-deposited spectral data for related compounds .
- Mass Spectrometry (HRMS): Confirm molecular weight (C₁₇H₂₁N₂O₂, theoretical MW 285.16 g/mol) using electrospray ionization (ESI) in positive ion mode.
- X-ray Crystallography: For absolute conformation validation, grow single crystals via slow evaporation in ethanol/water mixtures .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?
Methodological Answer:
- Quantum Chemical Calculations: Employ density functional theory (DFT) to model reaction pathways, such as nucleophilic substitutions or cycloadditions. Software like Gaussian or ORCA can calculate transition-state energies and Fukui indices to identify reactive sites (e.g., the indole C3 position) .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics. Tools like GROMACS can predict solvation shells and diffusion rates to optimize solvent selection .
Q. What statistical experimental design (DoE) strategies improve synthesis yield while minimizing resource use?
Methodological Answer:
- Factorial Design: Screen variables (temperature, catalyst loading, solvent ratio) using a 2³ factorial matrix. Analyze interactions via ANOVA to identify dominant factors. For example, a study on similar acetamides found catalyst concentration (e.g., NaOAc) and reflux time as critical variables .
- Response Surface Methodology (RSM): Optimize multi-variable conditions using central composite design. For instance, maximize yield by balancing reaction time (3–6 hours) and temperature (90–110°C) while minimizing byproduct formation .
Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?
Methodological Answer:
- Cross-Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using gauge-including atomic orbitals). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- In Silico Tautomer Prediction: Use tools like MarvinSketch to model possible tautomers (e.g., keto-enol equilibria in the oxoacetamide group) that might explain unexpected spectral peaks .
Q. What strategies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to indole-recognizing targets (e.g., serotonin receptors). Focus on hydrogen bonding with the acetamide carbonyl and hydrophobic interactions with the isopropyl groups .
- Surface Plasmon Resonance (SPR): Immobilize the compound on a CM5 chip and measure binding kinetics (ka/kd) with purified proteins. Validate results via isothermal titration calorimetry (ITC) for thermodynamic profiling .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental yields be investigated?
Methodological Answer:
- Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to track intermediate formation. For example, unexpected side reactions (e.g., indole ring alkylation) may reduce yields despite favorable computational predictions .
- Byproduct Identification: Employ LC-MS/MS to characterize low-abundance impurities. Compare fragmentation patterns with spectral libraries to identify competing pathways (e.g., over-alkylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
